molecular formula C16H15BrClN3O3 B5077450 3-bromo-N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzamide

3-bromo-N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzamide

Cat. No.: B5077450
M. Wt: 412.7 g/mol
InChI Key: IZQIGLMXXYEGLU-UHFFFAOYSA-N
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Description

“3-bromo-N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzamide” is a complex organic compound. It contains a benzamide moiety, which is a common structure in pharmaceuticals and therapeutic drugs . The compound also has bromine, chlorine, and nitro groups, which can significantly affect its reactivity and properties.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzamide core, and the introduction of the bromine, chlorine, and nitro groups . The exact synthesis pathway would depend on the desired final product and the starting materials available.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide core and the various substituents (bromine, chlorine, nitro group, and propyl group) would all contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would be influenced by its functional groups. For example, the benzamide moiety might undergo reactions typical of amides, such as hydrolysis. The bromine and chlorine atoms might participate in substitution reactions, and the nitro group could be reduced to an amino group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the electronegative bromine, chlorine, and nitro groups could affect its solubility, melting point, boiling point, and reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Generally, compounds with bromine, chlorine, and nitro groups need to be handled with care, as they can be hazardous. Proper safety measures should be taken when handling and disposing of such compounds .

Future Directions

The future directions for research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials. Further studies could also investigate its synthesis, properties, and reactivity to gain a deeper understanding of its behavior .

Properties

IUPAC Name

3-bromo-N-[3-(4-chloro-2-nitroanilino)propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClN3O3/c17-12-4-1-3-11(9-12)16(22)20-8-2-7-19-14-6-5-13(18)10-15(14)21(23)24/h1,3-6,9-10,19H,2,7-8H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQIGLMXXYEGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCCCNC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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